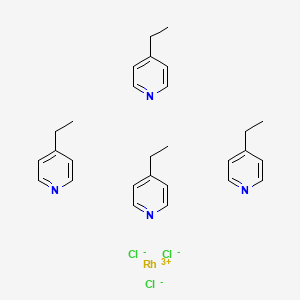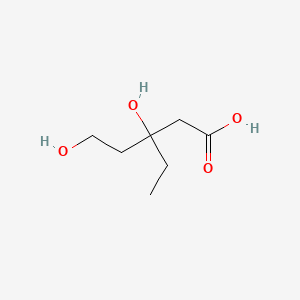
Antibiotic 167A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic 167A is a natural product found in Pseudonocardia autotrophica with data available.
Aplicaciones Científicas De Investigación
Environmental Impact and Resistance
Environmental Fate of Antibiotics
The environmental impact of antibiotics, including those used in veterinary practices, is a subject of significant research. These studies focus on the behavior of antibiotics in the environment and their impact on bacteria, both environmental and pathogenic. Antibiotics can persist for extended periods, particularly in soil, leading to potential ecological imbalances and the development of resistant strains of bacteria (Kemper, 2008).
Resistance Development
The emergence and spread of antibiotic resistance is a major concern associated with the use of antibiotics in both human and veterinary medicine. This resistance can spread to other animals and humans through various environmental pathways, highlighting the importance of understanding and managing antibiotic resistance (Marshall & Levy, 2011).
Antibiotic Bioremediation and Ecotoxicity
Bioremediation Challenges
The bioremediation of antibiotics, including their degradation and elimination from the environment, is a challenging task. Research in this area aims to understand the environmental sources of antibiotics, their degradation mechanisms, and the health effects of antibiotic pollution (Kumar et al., 2019).
Ecotoxicity Studies
Investigations into the ecotoxicity of antibiotics have revealed their pervasive impact on non-target species in aquatic environments. This research underscores the need for further studies on the chronic effects of antibiotics on aquatic organisms and the toxicity of antibiotic mixtures (Kovaláková et al., 2020).
Alternatives to Antibiotics
Exploring Alternatives
Given the challenges posed by antibiotic resistance and environmental impacts, there is growing interest in developing alternatives to antibiotics. Research in this area is focused on identifying novel antimicrobial agents that can effectively combat bacteria resistant to multiple antibiotics (Chopra et al., 1997).
Probiotic Applications
Probiotics have been studied as potential alternatives to antibiotics, especially in the context of modulating the immune response during pathogenic infections. This research is part of a broader effort to find viable replacements for antibiotics in various applications, including human health and animal husbandry (Raheem et al., 2021).
Propiedades
Número CAS |
113537-08-9 |
|---|---|
Nombre del producto |
Antibiotic 167A |
Fórmula molecular |
C28H19NO9 |
Peso molecular |
513.4 g/mol |
Nombre IUPAC |
3,24-dihydroxy-23-methoxy-10-methyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaene-5,18,27,29-tetrone |
InChI |
InChI=1S/C28H19NO9/c1-28-10-12-7-11-3-4-13-20(18(11)24(33)19(12)27(35)29(28)5-6-37-28)25(34)21-22(31)14-8-15(30)17(36-2)9-16(14)38-26(21)23(13)32/h3-4,7-9,30,33H,5-6,10H2,1-2H3 |
Clave InChI |
GWCSYVFHHXZWAC-UHFFFAOYSA-N |
SMILES |
CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)O)OC)O)C(=O)N1CCO2 |
SMILES canónico |
CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)O)OC)O)C(=O)N1CCO2 |
Sinónimos |
167-A 18-O-demethylcervinomycin A2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[4-(3,4-dimethylphenyl)-1-phenyl-2-imidazolyl]thio]-N-(1,1-dioxo-3-thiolanyl)acetamide](/img/structure/B1225708.png)
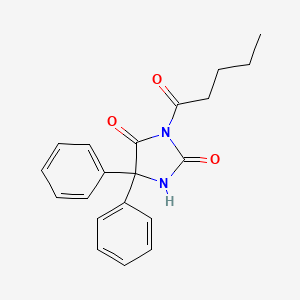
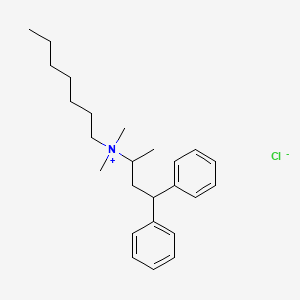

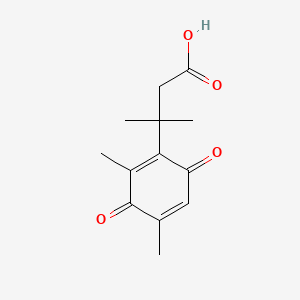
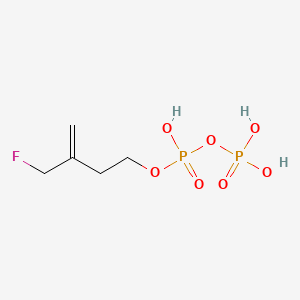

![3-[(2,4-Di-O-acetyl-6-deoxy-3-O-methylhexopyranosyl)oxy]-14-hydroxy-7,8-epoxycard-20(22)-enolide](/img/structure/B1225721.png)

